molecular formula C10H12FNOS B5344038 2-[(4-fluorobenzyl)thio]-N-methylacetamide

2-[(4-fluorobenzyl)thio]-N-methylacetamide

Cat. No. B5344038
M. Wt: 213.27 g/mol
InChI Key: ATGMBOAVAREUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)thio]-N-methylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)thio]-N-methylacetamide is not fully understood. However, studies suggest that it may act as a potent inhibitor of certain enzymes, which could be useful in the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. It has also been shown to have antitumor activity, which could be useful in the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-fluorobenzyl)thio]-N-methylacetamide is its potential as a potent inhibitor of certain enzymes, which could be useful in the development of new drugs. However, one of the limitations of this compound is that it can be difficult to synthesize in large quantities, which could limit its use in laboratory experiments.

Future Directions

There are many potential future directions for research on 2-[(4-fluorobenzyl)thio]-N-methylacetamide. One area of research could focus on the development of new drugs based on the compound's mechanism of action. Another area of research could focus on optimizing the synthesis method to make the compound more readily available for laboratory experiments. Additionally, research could focus on exploring the compound's potential applications in other fields, such as organic synthesis and materials science.

Synthesis Methods

The synthesis of 2-[(4-fluorobenzyl)thio]-N-methylacetamide involves the reaction of 4-fluorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-methylamine to obtain the final product.

Scientific Research Applications

2-[(4-fluorobenzyl)thio]-N-methylacetamide has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being studied as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use in organic synthesis and as a reagent in chemical reactions.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c1-12-10(13)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGMBOAVAREUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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